5-Chloro-2-(4-piperidyl)benzoxazole: Physicochemical Profiling and Synthetic Utility
5-Chloro-2-(4-piperidyl)benzoxazole: Physicochemical Profiling and Synthetic Utility
The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic utility of 5-Chloro-2-(4-piperidyl)benzoxazole , a privileged scaffold in medicinal chemistry.
[1]
Executive Summary
5-Chloro-2-(4-piperidyl)benzoxazole (CAS: 199292-93-8) is a bicyclic heterocyclic building block characterized by a benzoxazole core substituted with a chlorine atom at the 5-position and a piperidine ring at the 2-position.[1][2] This compound serves as a critical pharmacophore in drug discovery, particularly for G-protein coupled receptors (GPCRs) and kinase inhibitors. Its secondary amine functionality allows for rapid diversification, making it an ideal "warhead" carrier or linker in fragment-based drug design (FBDD).
This guide provides a validated technical analysis of its molecular weight, synthesis, and application in high-throughput screening campaigns.
Physicochemical Core: Molecular Weight & Structural Analysis[1]
Accurate molecular weight determination is the cornerstone of stoichiometric calculations in synthesis and identification in mass spectrometry (LC-MS).[1]
Molecular Weight Data
| Property | Value | Notes |
| Chemical Formula | C₁₂H₁₃ClN₂O | |
| Average Molecular Weight | 236.70 g/mol | Used for molarity calculations in the lab.[1] |
| Monoisotopic Mass | 236.0716 Da | Essential for High-Resolution Mass Spec (HRMS).[1] |
| Isotopic Pattern | M (100%), M+2 (~32%) | Distinctive 3:1 ratio due to Chlorine-35/37 isotopes. |
| CAS Number | 199292-93-8 | Note: Distinct from 5-chloro-benzimidazolone analogs.[1] |
Structural Logic & Numbering
The compound comprises two distinct domains:
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The Benzoxazole Core: A planar, lipophilic system. The chlorine at position 5 modulates metabolic stability (blocking para-hydroxylation) and electronic density.
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The Piperidyl Moiety: Attached at the C4' position of the piperidine to the C2 position of the benzoxazole. The exposed secondary amine (N1') is the primary vector for SAR (Structure-Activity Relationship) expansion.[1]
Numbering Verification:
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Position 1 (O): Oxygen atom of the oxazole ring.
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Position 2 (C): The carbon connecting the oxazole to the piperidine.
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Position 3 (N): Nitrogen atom of the oxazole ring.
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Position 5 (C): Carbon on the benzene ring bearing the chlorine atom (derived from the para-position relative to the phenol hydroxyl in the starting material).
Synthetic Pathways & Protocols
The synthesis of 5-Chloro-2-(4-piperidyl)benzoxazole relies on the cyclodehydration of ortho-aminophenols with carboxylic acid derivatives.[1] The most robust method utilizes Polyphosphoric Acid (PPA) as both solvent and condensing agent.
Reaction Mechanism (Graphviz)[1]
Validated Experimental Protocol
Objective: Synthesis of 5-Chloro-2-(4-piperidyl)benzoxazole via PPA cyclization.
Reagents:
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2-Amino-4-chlorophenol (1.0 eq)[1]
-
Piperidine-4-carboxylic acid (Isonipecotic acid) (1.1 eq)[1]
-
Polyphosphoric Acid (PPA) (10-15 g per gram of reactant)[1]
Step-by-Step Methodology:
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Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to PPA viscosity), charge PPA and heat to 100°C to reduce viscosity.
-
Addition: Add 2-Amino-4-chlorophenol and Isonipecotic acid simultaneously.
-
Reaction: Increase temperature to 180–200°C and stir for 4–6 hours. The high temperature is critical to drive the entropy-disfavored ring closure.[1]
-
Quenching: Cool the mixture to ~80°C. Pour the syrup slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product (as a salt) will dissolve.
-
Isolation: Basify the aqueous solution to pH >10 using 50% NaOH or NH₄OH. The free base will precipitate.
-
Purification: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Critical Control Point: Ensure the piperidine nitrogen is not inadvertently acylated if using acid chloride methods. The PPA method avoids this by using the carboxylic acid directly, though N-protection (e.g., N-Boc-isonipecotic acid) is recommended if side reactions occur, followed by deprotection.
Analytical Validation (Quality Control)[1]
To ensure the integrity of the scaffold before using it in downstream assays, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Benzoxazole Aromatics: Look for a characteristic pattern for the 5-chloro substituted ring.[1][3][4][5]
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~7.7 ppm (d, J=2 Hz, 1H): Proton at C4 (ortho to Cl and N).
-
~7.6 ppm (d, J=8 Hz, 1H): Proton at C7 (ortho to O).
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~7.3 ppm (dd, 1H): Proton at C6.
-
-
Piperidine Aliphatics:
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~3.0–3.2 ppm (m, 1H): Methine proton at C4' (alpha to benzoxazole).
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~2.6–3.0 ppm (m, 4H): Methylene protons adjacent to Nitrogen (C2', C6').
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~1.6–2.0 ppm (m, 4H): Remaining methylene protons (C3', C5').
-
-
NH Signal: Broad singlet (exchangeable), chemical shift varies with concentration/salt form.
Mass Spectrometry Workflow
Interpretation: Expect a parent ion at m/z 237.1 (³⁵Cl) and 239.1 (³⁷Cl) with a 3:1 intensity ratio.[1] Major fragments often include the loss of the piperidine ring or ring opening of the oxazole.
Therapeutic Relevance & Applications[3][6][7][8]
The 5-Chloro-2-(4-piperidyl)benzoxazole scaffold is not merely a chemical curiosity; it is a bioisostere of nucleotides and other heterocycles, widely used to target specific biological pathways.[1]
Key Therapeutic Targets
-
Kinase Inhibition (VEGFR-2 / c-Met):
-
Derivatives where the piperidine nitrogen is acylated with aromatic moieties have shown dual inhibitory activity against VEGFR-2 and c-Met, crucial pathways in tumor angiogenesis and metastasis.[1][6] The benzoxazole ring occupies the ATP-binding pocket, forming hydrogen bonds via the oxazole nitrogen.
-
-
GPCR Agonists (5-HT Receptors):
-
The basic nitrogen of the piperidine mimics the ethylamine side chain of serotonin (5-HT), allowing interaction with the conserved aspartate residue in 5-HT4 and 5-HT2A receptors.
-
-
Sleep Disorders (Orexin Antagonism):
-
Structurally related to Suvorexant intermediates, this scaffold aids in optimizing lipophilicity (LogP) and brain penetration for CNS drugs.
-
Derivatization Strategy
The secondary amine is the "handle" for library generation:
-
Reductive Amination: With aldehydes to introduce benzyl/alkyl groups.[1]
-
Amide Coupling: With carboxylic acids to create urea/amide linkers common in kinase inhibitors.[1]
-
SNAr: With fluoronitrobenzenes to create bi-aryl systems.[1]
References
-
Eldehna, W. M., et al. (2025).[6] "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[1][6][7][8] International Journal of Molecular Sciences. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 5-Chloro-2-(piperidin-4-yl)benzoxazole.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 199292-93-8|5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole|BLD Pharm [bldpharm.com]
- 2. 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone 97 53786-28-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
